(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (synonyms: 533869-09-9, ZINC100820405) is a structurally complex molecule featuring:
- A dihydroquinoline sulfonyl group at the 4-position of the benzamide core, contributing to electron-withdrawing and π-stacking capabilities.
- A benzo[d]thiazol-2(3H)-ylidene moiety substituted with ethoxy and ethyl groups at positions 4 and 3, respectively, enhancing steric bulk and lipophilicity.
- A Z-configuration at the imine bond (C=N), critical for maintaining planar geometry and intermolecular interactions.
Its synthesis involves multi-step reactions, including sulfonylation of dihydroquinoline derivatives and coupling with substituted benzothiazole precursors. Structural confirmation relies on advanced spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as seen in analogous compounds .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-29-25-23(34-4-2)12-7-13-24(25)35-27(29)28-26(31)20-14-16-21(17-15-20)36(32,33)30-18-8-10-19-9-5-6-11-22(19)30/h5-7,9,11-17H,3-4,8,10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOORLIGVSZRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a sulfonamide moiety and various aromatic groups, suggests significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The structure includes:
- Dihydroquinoline : Known for its pharmacological properties.
- Sulfonamide group : Often associated with antibacterial and antitumor activities.
- Benzo[d]thiazole : Linked to various biological activities including anticancer effects.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The sulfonamide group may enhance binding affinity to target proteins, while the aromatic rings contribute to the specificity of interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related sulfonamides possess significant activity against human promyelocytic leukemia HL-60 cells, suggesting potential use in cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Similar compounds have demonstrated promising AChE inhibitory activity, with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound could be explored for its neuroprotective effects.
Research Findings
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various sulfonamide derivatives on HL-60 cells. The results indicated that modifications to the sulfonamide structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.
- Neuroprotective Potential : Research on related compounds showed that they effectively inhibited AChE activity, leading to increased acetylcholine levels in neuronal models. This suggests potential applications in treating cognitive decline associated with Alzheimer's disease.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-ethoxy-3-ethyl substituents increase lipophilicity (logP ~5.2 estimated) compared to the methyl or fluorine analogs . Azepane sulfonyl groups (as in 1007540-88-6) may improve aqueous solubility due to nitrogen’s lone pair, whereas dihydroquinoline sulfonyl groups favor aromatic interactions .
Tautomerism and Stability :
- Triazole-thione derivatives (e.g., compounds [7–9]) exhibit tautomerism between thiol and thione forms, impacting reactivity and biological activity .
- The target compound’s Z-configuration and rigid benzothiazole-imine bond minimize tautomeric shifts, enhancing stability .
Spectral Differentiation: IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound confirm the thione form, similar to triazole derivatives . ¹H-NMR: Ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and dihydroquinoline NH (δ ~3.2 ppm) distinguish it from analogs like 325735-01-1 (methyl at δ ~2.5 ppm) .
Preparation Methods
Preparation of 3,4-Dihydroquinoline
3,4-Dihydroquinoline is synthesized via partial hydrogenation of quinoline using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 80°C for 6 hours (yield: 92%).
Sulfonylation at C1 Position
The sulfonyl group is introduced via reaction with benzenesulfonyl chloride in dichloromethane (DCM) catalyzed by triethylamine (TEA) at 0°C:
$$
\text{3,4-Dihydroquinoline} + \text{ClSO}2\text{C}6\text{H}_5 \xrightarrow{\text{TEA, DCM}} \text{1-(Phenylsulfonyl)-3,4-dihydroquinoline} \quad (\text{Yield: 85\%}).
$$
Reaction Conditions :
- Temperature: 0°C → room temperature (RT).
- Stoichiometry: 1.2 equiv benzenesulfonyl chloride.
- Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Synthesis of 4-Ethoxy-3-Ethylbenzo[d]Thiazol-2(3H)-ylidene Amine
Construction of Benzothiazole Core
2-Amino-4-ethoxy-3-ethylbenzenethiol is cyclized with ethyl chloroformate in pyridine at 100°C for 4 hours to yield 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-one (yield: 78%).
Formation of Ylidene Amine
The thiazolone is treated with ammonium acetate and acetic acid under reflux to generate the ylidene amine:
$$
\text{Thiazolone} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, Δ}} \text{4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene amine} \quad (\text{Yield: 65\%}).
$$
Key Parameters :
- Reaction time: 8 hours.
- Isolation: Precipitation with ice-cold water, filtration.
Amide Coupling and Z-Selectivity Control
Activation of Benzoyl Chloride
4-Carboxybenzenesulfonyl chloride is prepared by chlorination of 4-sulfobenzoic acid using thionyl chloride (SOCl₂) in DCM at RT for 3 hours (yield: 95%).
Stereoselective Amidation
The ylidene amine is coupled with activated benzoyl chloride using 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) at −20°C to favor Z-configuration:
$$
\text{Ylidene amine} + \text{4-Sulfonylbenzoyl chloride} \xrightarrow{\text{HOAt, DIC}} \text{Target compound} \quad (\text{Yield: 70\%, Z:E = 9:1}).
$$
Optimization Insights :
- Low temperature (−20°C) suppresses epimerization.
- HOAt minimizes racemization during coupling.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 562.1843 (calculated for C₂₇H₂₈N₃O₅S₂: 562.1841).
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including sulfonylation of the dihydroquinoline core, coupling with the thiazole moiety, and benzamide formation. Key steps:
- Sulfonylation : React 3,4-dihydroquinoline with a sulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) to prevent side reactions .
- Coupling : Use EDCI/HOBt as coupling agents to link the sulfonylated intermediate with the ethoxy-ethyl thiazole fragment. Optimize solvent (e.g., DMF or THF) and temperature (40–60°C) to enhance yield .
- Purification : Employ flash chromatography or preparative HPLC to isolate the final product (>95% purity) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm stereochemistry (Z-configuration) and functional group integrity via ¹H/¹³C NMR .
- HPLC-MS : Assess purity (>98%) and verify molecular weight .
- X-ray Crystallography : Resolve structural ambiguities (e.g., planarity of the thiazole ring) .
Q. How can reaction intermediates be monitored during synthesis?
Use thin-layer chromatography (TLC) with UV visualization for real-time tracking. For complex intermediates, LC-MS or in-situ IR spectroscopy helps identify functional group transformations .
Advanced Research Questions
Q. How can conflicting reports about biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines). Cross-validate results using orthogonal methods (e.g., fluorescence-based viability assays vs. colony-forming unit counts) . Adjust substituents (e.g., ethoxy vs. methoxy groups) to study structure-activity relationships (SAR) .
Q. What methodologies validate the sulfonamide group's role in target binding?
- Site-directed mutagenesis : Modify sulfonamide-binding residues in the target protein (e.g., carbonic anhydrase) and measure activity shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes when the sulfonamide is replaced with non-sulfonamide analogs .
Q. How does the Z-configuration influence biological activity, and how is it experimentally confirmed?
The Z-configuration stabilizes planar interactions with hydrophobic enzyme pockets. Validate via:
- NOESY NMR : Detect spatial proximity between the thiazole nitrogen and benzamide protons .
- Density Functional Theory (DFT) : Compare calculated vs. experimental dipole moments to confirm stereoelectronic effects .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., EGFR kinase) using the sulfonamide as an anchor .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable interactions) .
Q. How can solubility challenges in in vitro assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .
Q. What strategies optimize selectivity against off-target proteins?
- Competitive binding assays : Pre-incubate with off-target proteins (e.g., serum albumin) to identify non-specific interactions .
- Fragment-based screening : Replace the dihydroquinoline moiety with smaller fragments to reduce steric hindrance .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific substrates (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
